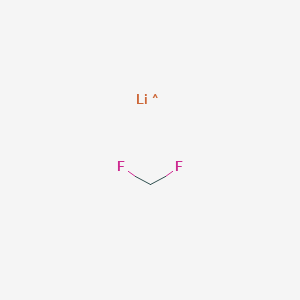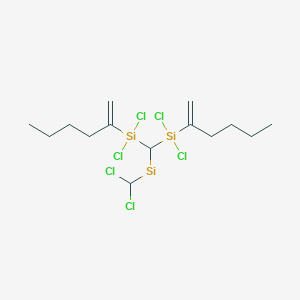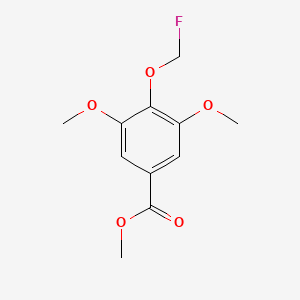![molecular formula C31H32GeSi B15160906 {9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane CAS No. 849368-69-0](/img/structure/B15160906.png)
{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane is a complex organometallic compound that features both germanium and silicon atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane typically involves the reaction of 9H-fluorene derivatives with germanium and silicon reagents. One common method includes the use of Grignard reagents, where 9H-fluorene is first converted into a Grignard reagent, which then reacts with germanium and silicon halides under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scalable and chromatography-free synthesis techniques to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the germanium or silicon atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane is used as a precursor for the synthesis of other organometallic compounds. It is also studied for its unique electronic properties, which make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine
While specific biological and medical applications are less common, the compound’s unique structure and reactivity may be explored for potential use in drug delivery systems and as a probe for studying biological processes.
Industry
In industry, the compound is investigated for its potential use in the development of advanced materials, such as high-performance polymers and coatings. Its ability to form stable films and coatings makes it valuable for protective and functional applications.
Mecanismo De Acción
The mechanism by which {9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane exerts its effects involves interactions with molecular targets through its germanium and silicon atoms. These interactions can influence the electronic properties of the compound, making it useful in electronic and optoelectronic applications. The pathways involved may include electron transfer and coordination with other metal centers.
Comparación Con Compuestos Similares
Similar Compounds
9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid: This compound shares the fluorene core but differs in the functional groups attached to it.
Bis(9,9-dimethyl-9H-fluoren-7-yl)amine: Another fluorene derivative with different substituents, used in organic electronics.
9H-Fluorene-9,9-dimethanol: A fluorene derivative with hydroxyl groups, used in polymer synthesis.
Uniqueness
The uniqueness of {9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane lies in its combination of germanium and silicon atoms within the same molecule This dual functionality provides unique electronic and structural properties that are not present in similar compounds
Propiedades
Número CAS |
849368-69-0 |
|---|---|
Fórmula molecular |
C31H32GeSi |
Peso molecular |
505.3 g/mol |
Nombre IUPAC |
[9-[9H-fluoren-9-yl(dimethyl)germyl]fluoren-9-yl]-trimethylsilane |
InChI |
InChI=1S/C31H32GeSi/c1-32(2,30-26-18-8-6-14-22(26)23-15-7-9-19-27(23)30)31(33(3,4)5)28-20-12-10-16-24(28)25-17-11-13-21-29(25)31/h6-21,30H,1-5H3 |
Clave InChI |
HCIMANGFHAVHRM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1(C2=CC=CC=C2C3=CC=CC=C31)[Ge](C)(C)C4C5=CC=CC=C5C6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)-](/img/structure/B15160830.png)

![(1H-Indol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B15160854.png)
![4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B15160860.png)





![2H-cyclopropa[e][1,3]benzothiazole](/img/structure/B15160915.png)
![1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160916.png)
![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)
![4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid](/img/structure/B15160923.png)

